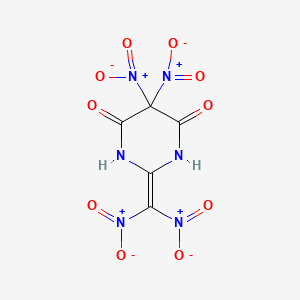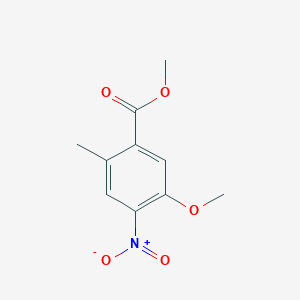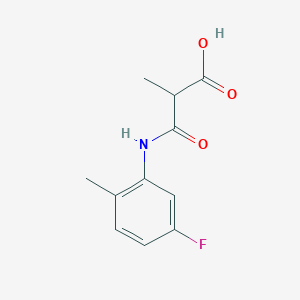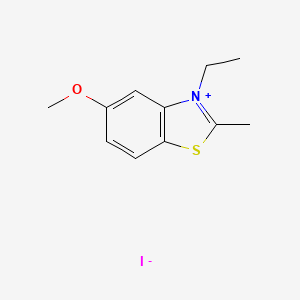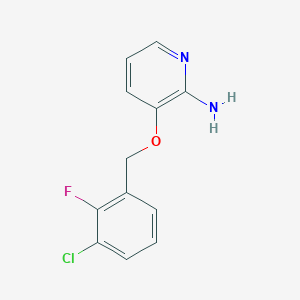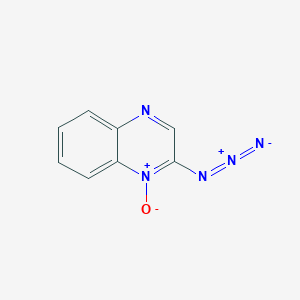
m-aminophenoxypropyl Methyldimethoxysilane
Descripción general
Descripción
m-aminophenoxypropyl Methyldimethoxysilane is a chemical compound with a unique structure that combines aniline (benzenamine) with a silyl ether group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of m-aminophenoxypropyl Methyldimethoxysilane typically involves the reaction of aniline with a silylating agent. One common method is the reaction of aniline with 3-chloropropyl(dimethoxy)methylsilane under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvent, temperature, and reaction time are critical factors in the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
m-aminophenoxypropyl Methyldimethoxysilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Substitution reactions often require nucleophiles like sodium azide (NaN₃) or organolithium reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
m-aminophenoxypropyl Methyldimethoxysilane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of m-aminophenoxypropyl Methyldimethoxysilane involves its interaction with specific molecular targets and pathways. The silyl ether group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical and chemical processes. The exact molecular targets and pathways depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenamine, N-[3-(dimethoxymethylsilyl)propyl]-
- Benzenamine, 3-(trimethoxysilyl)propoxy-
- Benzenamine, 3-(triethoxysilyl)propoxy-
Uniqueness
m-aminophenoxypropyl Methyldimethoxysilane is unique due to its specific silyl ether group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
71550-65-7 |
|---|---|
Fórmula molecular |
C12H21NO3Si |
Peso molecular |
255.38 g/mol |
Nombre IUPAC |
3-[3-[dimethoxy(methyl)silyl]propoxy]aniline |
InChI |
InChI=1S/C12H21NO3Si/c1-14-17(3,15-2)9-5-8-16-12-7-4-6-11(13)10-12/h4,6-7,10H,5,8-9,13H2,1-3H3 |
Clave InChI |
CQAKEDKOKFHMSM-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](C)(CCCOC1=CC=CC(=C1)N)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
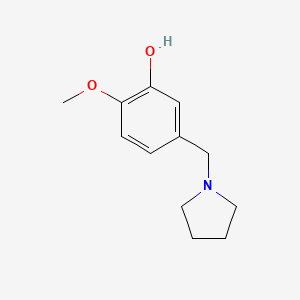

![N-[2-Nitro-5-(phenylsulfanyl)phenyl]acetamide](/img/structure/B8483794.png)
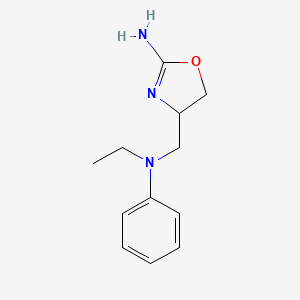
![2-[3-(Benzyloxy)phenyl]-2-(2,2,2-trichloroethyl)oxirane](/img/structure/B8483809.png)
![2-Chloro-5-[(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)sulfonyl]benzenamine](/img/structure/B8483812.png)
![tert-butyl 3-(hydroxymethyl)-4-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B8483818.png)
